molecular formula C7H11Cl2N3 B122612 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride CAS No. 157327-49-6

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride

Cat. No. B122612
CAS RN: 157327-49-6
M. Wt: 208.09 g/mol
InChI Key: WLSBRWTXCPUJMN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of tetrahydropyrido pyrimidinone derivatives has been characterized using various analytical and spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS. The empirical formula is C7H9N3 · 2HCl .


Chemical Reactions Analysis

The chemical reactivity of these compounds includes the ability to undergo dehydrogenation to form pyridopyrimidines. The reaction mechanism for the synthesis of these compounds has been studied.


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 206-211 °C (decomposition) . It has a molecular weight of 208.09 . The storage temperature is 2-8°C .

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K) Inhibition

This compound has been optimized to produce highly selective inhibitors of PI3Kδ, a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Compound 11f, derived from this scaffold, has been identified as an effective, highly selective, and orally available PI3Kδ inhibitor, showing efficacy in in vivo antibody production models .

Axl Receptor Tyrosine Kinase Inhibition

A series of derivatives of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine have been designed and synthesized to evaluate their inhibitory activities against Axl and Mer tyrosine kinases. These kinases are implicated in various cancers and chronic diseases. One such derivative, ER-001259851-000, has emerged as a potent and selective Axl inhibitor with promising drug-like properties and pharmacokinetic profile in mice .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.2ClH/c1-2-8-3-6-4-9-5-10-7(1)6;;/h4-5,8H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSBRWTXCPUJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=CN=C21.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride

CAS RN

157327-49-6
Record name 157327-49-6
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